Milademetan (DS-3032b)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Milademetan, also known as DS-3032b or DS-3032, is a potent and selective MDM2 inhibitor with potential antineoplastic activity . Upon oral administration, MDM2 inhibitor DS-3032b binds to, and prevents the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53 .
Molecular Structure Analysis
The molecular weight of Milademetan free base is 618.53 and its chemical formula is C30H34Cl2FN5O4 . The molecular weight of Milademetan tosylate is 790.73 and its chemical formula is C37H42Cl2FN5O7S .Chemical Reactions Analysis
Milademetan has been studied for its interactions with the MDM2-p53 pathway . It binds to MDM2 and prevents the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53 . More detailed information about its chemical reactions would require further investigation.Physical And Chemical Properties Analysis
Milademetan has a chemical formula of C30H34Cl2FN5O4 for the free base and C37H42Cl2FN5O7S for the tosylate . The exact mass of the free base is 617.20 . More detailed physical and chemical properties would require further investigation.Aplicaciones Científicas De Investigación
Safety and Efficacy in Solid Tumors
Milademetan has been evaluated for safety and efficacy in patients with solid tumors. A study involving Japanese patients with solid tumors who were refractory to standard therapy showed that Milademetan was well tolerated and exhibited modest antitumor activity. The study determined the recommended dose for Phase II trials (Takahashi et al., 2021).
Drug-Drug Interaction Risk Assessment
Research on Milademetan's interaction with other drugs, especially its role as a CYP3A substrate, revealed important insights for its clinical development in treating advanced solid tumors and hematological cancers. The study suggests that Milademetan’s dose should be adjusted when administered with strong CYP3A inhibitors (Hong et al., 2021).
Molecular Docking Studies
Molecular docking studies have indicated that Milademetan binds with high affinity and stability to the MDM2 protein, suggesting its potential as an effective neoplastic inhibitor, especially for cancers where p53 suppression is a marker of poor prognosis (Mota et al., 2022).
Combination Therapy in Leukemia
Milademetan has been studied in combination with other cancer therapies. One study explored its combination with the FLT3 inhibitor Quizartinib in FLT3-ITD mutant/TP53 wild-type Acute Myeloid Leukemia (AML) models. The combination showed synergistic anti-leukemic activity (Andreeff et al., 2018).
MDM2 Inhibition in Cancer Therapy
Milademetan is part of the broader strategy of targeting MDM2-p53 interaction in cancer therapy. Its clinical investigation, along with other MDM2 inhibitors, is crucial for understanding its role in human cancer treatment (Konopleva et al., 2020).
First-in-Human Phase I Study
A study on the safety and efficacy of Milademetan in patients with advanced cancers, including liposarcomas, solid tumors, and lymphomas, found that an intermittent dosing schedule mitigated hematologic abnormalities while maintaining efficacy. This study prompted a randomized phase III trial (Gounder et al., 2023).
Phase 1 Study in Combination with Azacitidine
Milademetan has been evaluated in combination with Azacitidine in patients with Acute Myeloid Leukemia (AML) or High-Risk Myelodysplastic Syndrome (MDS), demonstrating the potential for this combination in treating these conditions (Dinardo et al., 2019).
MANTRA Phase 3 Study
The MANTRA study, a randomized phase 3 trial, compares the efficacy and safety of Milademetan versus trabectedin in patients with de-differentiated liposarcomas, highlighting its potential in this specific cancer type (Gounder et al., 2022).
Phase 2 Study in Solid Tumors (MANTRA-2)
Milademetan is being evaluated in a phase 2 trial for its efficacy in TP53-wild type solid tumors with MDM2 amplification, further exploring its potential in a wider range of tumor types (Dumbrava et al., 2022).
Clinical Efficacy in Intimal Sarcoma
A study assessing Milademetan's efficacy in patients with intimal sarcoma, a rare cancer, showed promising results. The study focused on targeting MDM2-p53 axis with Milademetan in this patient population (Yonemori et al., 2019).
Combination with Quizartinib in AML
A phase 1 study explored the combination of Milademetan with Quizartinib in patients with FLT3-ITD Acute Myeloid Leukemia, showing potential in targeting MDM2 to restore p53 activity in cell signaling pathways altered by FLT3-ITD in patients with wild-type TP53 AML (Daver et al., 2019).
Efficacy in Merkel Cell Carcinoma
Milademetan has shown high potency as an MDM2 inhibitor in Merkel cell carcinoma, a neuroendocrine carcinoma of the skin. This study provided preclinical data for the efficacy of Milademetan in wild-type p53 MCC tumors (Ananthapadmanabhan et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
InChI |
InChI=1S/C30H34Cl2FN5O4.C7H8O3S.H2O/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16;1-6-2-4-7(5-3-6)11(8,9)10;/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41);2-5H,1H3,(H,8,9,10);1H2/t16-,20+,21+,23-,30-;;/m1../s1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJOGWGXMTUHPW-CIPNXXNHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)N[C@@H]4CC[C@H](OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44Cl2FN5O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.